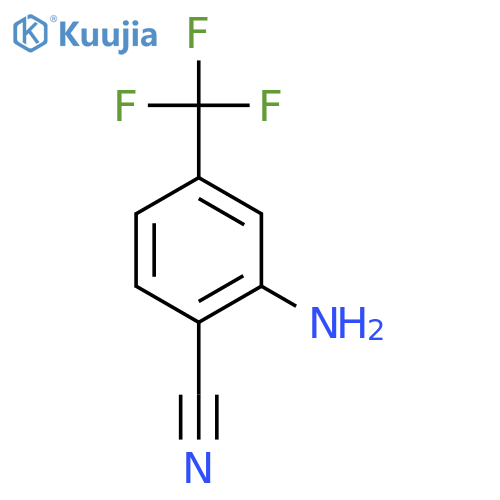

Cas no 1483-54-1 (2-Amino-4-(trifluoromethyl)benzonitrile)

2-Amino-4-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-(trifluoromethyl)benzonitrile

- 2-Amino-4-Trifluoromethylbenzonitrile

- 2-Cyano-5-(trifluoromethyl)aniline

- 3-Amino-4-cyanobenzotrifluoride

- 4-(Trifluoromethyl)anthranilonitrile

- p-Tolunitrile,2-amino-a,a,a-trifluoro- (7CI,8CI)

- 2-Cyano-5-trifluoromethylaniline

- 2-Amino-4-(trifluoromethyl)benzotrile

- 2-azanyl-3-(trifluoromethyl)benzenecarbonitrile

- 2-Cyano-5-(trifluoromethyl)aniline, 2-Amino-4-(trifluoromethyl)benzonitrile

- Benzonitrile, 2-amino-4-(trifluoromethyl)-

- 2-Amino-4-trifluoromethyl-benzonitrile

- zlchem 453

- PubChem2721

- KSC495E1L

- Jsp002782

- ZLC0315

- IAIRNHIXDCZUCV-UHFFFAOYSA-N

- 4-trifluoromethyl anthranilonitrile

- 4-(Trifluoromethyl)ant

- SCHEMBL463600

- SY030148

- CL8144

- DS-0983

- 1483-54-1

- FT-0601354

- A3248

- MFCD04974124

- AKOS005256026

- AC-2320

- AM61782

- NS00044215

- 2-Amino-4-trifluoromethyl benzonitrile

- CS-W016920

- BBL103673

- STL557483

- A2648

- DB-005922

-

- MDL: MFCD04974124

- インチ: 1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2

- InChIKey: IAIRNHIXDCZUCV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C([H])C(C#N)=C(C=1[H])N([H])[H])(F)F

計算された属性

- せいみつぶんしりょう: 186.04000

- どういたいしつりょう: 186.040483

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 49.8

じっけんとくせい

- 密度みつど: 1.37

- ゆうかいてん: 88.0 to 92.0 deg-C

- ふってん: 127°C/7mmHg(lit.)

- フラッシュポイント: 120.8 °C

- 屈折率: 1.499

- PSA: 49.81000

- LogP: 2.74048

2-Amino-4-(trifluoromethyl)benzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301+H311+H331,H315,H319

- 警告文: P261,P264,P270,P271,P280,P301+P310+P330,P302+P350,P304+P340+P311, P305+P351+P338,P312,P332+P313,P337+P313,P361,P363,P403+P233, P405,P501

- 危険物輸送番号:UN 3439 6.1/PG III

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- 危険レベル:6.1

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

- 包装グループ:III

2-Amino-4-(trifluoromethyl)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Amino-4-(trifluoromethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021906-25g |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | 98% | 25g |

¥707.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021906-10g |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | 98% | 10g |

¥284.00 | 2023-11-21 | |

| abcr | AB201445-5 g |

2-Amino-4-(trifluoromethyl)benzonitrile; . |

1483-54-1 | 5g |

€118.40 | 2022-06-11 | ||

| abcr | AB201445-100 g |

2-Amino-4-(trifluoromethyl)benzonitrile; . |

1483-54-1 | 100g |

€898.00 | 2022-06-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD10895-25g |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | 98% | 25g |

¥845.0 | 2022-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2648-5G |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | >98.0%(GC)(N) | 5g |

¥365.00 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD10895-5g |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | 98% | 5g |

¥194.0 | 2022-03-01 | |

| Alichem | A019098586-25g |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | 98% | 25g |

159.58 USD | 2021-06-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A72360-1g |

2-Amino-4-(trifluoromethyl)benzonitrile |

1483-54-1 | 98% | 1g |

¥34.0 | 2023-09-08 | |

| Apollo Scientific | PC6362-5g |

3-Amino-4-cyanobenzotrifluoride |

1483-54-1 | 98% | 5g |

£41.00 | 2023-09-02 |

2-Amino-4-(trifluoromethyl)benzonitrile 関連文献

-

Saravanan Krishnan,Paresh N. Patel,Kalpattu K. Balasubramanian,Anju Chadha New J. Chem. 2021 45 1915

2-Amino-4-(trifluoromethyl)benzonitrileに関する追加情報

Introduction to 2-Amino-4-(trifluoromethyl)benzonitrile (CAS No. 1483-54-1)

2-Amino-4-(trifluoromethyl)benzonitrile, with the chemical formula C₈H₅F₃N₂ and CAS number 1483-54-1, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a nitrile group and a trifluoromethyl substituent, contribute to its remarkable reactivity and functional diversity, making it a valuable building block for medicinal chemists.

The trifluoromethyl group is a key structural element in this compound, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. This feature has been extensively studied in the context of modern drug design, where fluorinated compounds often exhibit improved pharmacokinetic properties. The amino group provides a site for further functionalization, allowing for the introduction of additional pharmacophores or modifications that can fine-tune the biological activity of the final product.

In recent years, 2-Amino-4-(trifluoromethyl)benzonitrile has been explored in several cutting-edge research projects aimed at developing new treatments for various diseases. One notable area of interest is its application in the synthesis of kinase inhibitors, which are critical for targeting cancers and inflammatory disorders. The nitrile group in this compound can be readily converted into other functional moieties, such as carboxamides or sulfonamides, which are common pharmacophores in kinase inhibitors. For instance, studies have demonstrated its utility in generating novel inhibitors of Janus kinases (JAKs), which play a pivotal role in immune regulation and have been implicated in autoimmune diseases.

Another emerging field where 2-Amino-4-(trifluoromethyl)benzonitrile has shown promise is in the development of antiviral agents. The trifluoromethyl group's ability to modulate electronic properties and interactions with biological targets has made it particularly useful in designing compounds that can interfere with viral replication cycles. Research has highlighted its role in synthesizing derivatives that target viral proteases or polymerases, offering potential therapeutic strategies against RNA viruses such as influenza and coronaviruses. The amino group also facilitates modifications that can enhance binding affinity to viral enzymes, improving the efficacy of antiviral drugs.

The compound's versatility extends to agrochemical applications as well. Fluorinated benzonitriles are known for their herbicidal and fungicidal properties, and 2-Amino-4-(trifluoromethyl)benzonitrile is no exception. Its structural motifs are often incorporated into molecules designed to protect crops from pests and diseases. Recent studies have explored its derivatives as candidates for next-generation pesticides, emphasizing their potential to offer higher selectivity and lower environmental impact compared to traditional agrochemicals. The trifluoromethyl group's stability under various environmental conditions enhances the durability of these compounds once applied to fields.

The synthetic pathways for 2-Amino-4-(trifluoromethyl)benzonitrile have also been optimized to ensure efficient production at scale. Modern synthetic methods leverage catalytic processes that minimize waste and improve yield, aligning with green chemistry principles. Techniques such as cross-coupling reactions and metal-catalyzed transformations have been particularly effective in constructing the desired framework around the benzene ring while introducing the necessary fluorine atoms at specific positions. These advancements not only enhance production efficiency but also contribute to sustainable practices within the pharmaceutical industry.

In conclusion, 2-Amino-4-(trifluoromethyl)benzonitrile (CAS No. 1483-54-1) represents a cornerstone intermediate in synthetic chemistry with broad applications across multiple industries. Its unique structural attributes enable the development of innovative molecules with significant therapeutic potential, particularly in oncology and virology. As research continues to uncover new biological targets and synthetic methodologies, this compound will undoubtedly remain a critical component in the quest for novel chemical entities that address unmet medical needs.

1483-54-1 (2-Amino-4-(trifluoromethyl)benzonitrile) 関連製品

- 1220630-83-0(3-Amino-4-(trifluoromethyl)benzonitrile)

- 58458-14-3(2-Amino-3-(trifluoromethyl)benzonitrile)

- 327-74-2(4-amino-3-(trifluoromethyl)benzonitrile)

- 6526-08-5(3-Cyano-4-aminobenzotrifluoride)

- 58458-11-0(2-Amino-6-(trifluoromethyl)benzonitrile)

- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)

- 700860-40-8(N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide)

- 848224-52-2(Methyl 4-chloro-2-[2-(methylsulfanyl)pyridine-3-amido]benzoate)

- 2680749-49-7(3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid)

- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)